molecular formula C32H50O5 B1261886 3-O-Acetylpomolic acid

3-O-Acetylpomolic acid

Cat. No. B1261886
M. Wt: 514.7 g/mol
InChI Key: KIJYSICAJWQCER-LKZNCAPQSA-N
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Description

3-O-Acetylpomolic acid is a natural product found in Morinda citrifolia and Anaphalis margaritacea with data available.

Scientific Research Applications

Cytotoxic Properties

3-O-Acetylpomolic acid, identified in the Peruvian medicinal plant Polylepis racemosa, has shown potential in cytotoxic applications. Research has found that this compound, along with others like pomolic acid and ursolic acid, can be cytotoxic, with pomolic acid displaying specific toxicity against M-14 melanoma and ME180 cervical carcinoma (Neto et al., 2000).

Pharmacokinetics and Metabolism

In pharmacokinetics, 3-O-Acetyloleanolic acid (OAA), a compound related to 3-O-Acetylpomolic acid, has been studied for its properties and metabolism. OAA has shown to induce apoptosis in cancer cell lines, inhibit dermatitis in murine models, and suppress inflammatory bone loss in mice. A method was developed using liquid chromatography and mass spectrometry for the simultaneous determination of OAA and its metabolite oleanolic acid in rat plasma (Kim et al., 2016).

Metabolic Engineering Applications

3-O-Acetylpomolic acid has relevance in metabolic engineering, particularly in the production of 3-Hydroxypropionic acid (3-HP), a renewable-based platform chemical. Research on Escherichia coli has focused on enhancing 3-HP production by optimizing the glycerol metabolism. This includes removing genes involved in by-product generation and optimizing regulatory factors and gene expression related to glycerol metabolism (Jung et al., 2014).

Environmental and Chemical Applications

Peracetic acid (PAA) advanced oxidation processes, potentially related to 3-O-Acetylpomolic acid derivatives, have been investigated for the degradation of aromatic organic compounds. Studies have shown that Co(II)/Co(III) can activate PAA to produce reactive radicals useful in pollutant degradation (Kim et al., 2020).

properties

Product Name

3-O-Acetylpomolic acid

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H50O5/c1-19-11-16-32(26(34)35)18-17-29(6)21(25(32)31(19,8)36)9-10-23-28(5)14-13-24(37-20(2)33)27(3,4)22(28)12-15-30(23,29)7/h9,19,22-25,36H,10-18H2,1-8H3,(H,34,35)/t19-,22+,23-,24+,25-,28+,29-,30-,31-,32+/m1/s1

InChI Key

KIJYSICAJWQCER-LKZNCAPQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1(C)O)C)C(=O)O

synonyms

3-O-acetylpomolic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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